1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(difluoromethyl)-5-thiophen-3-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2OS/c10-9(11)13-7(4-14)3-8(12-13)6-1-2-15-5-6/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBONFYRWIBFVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied extensively for their pharmacological properties, particularly in anti-inflammatory, anticancer, and antimicrobial applications. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. A study focusing on various pyrazole compounds indicated that they can inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways. For instance, compounds similar to this compound showed enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 when combined with doxorubicin, indicating a synergistic effect that warrants further exploration .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structures have been shown to possess selective COX-2 inhibition. In vitro studies revealed that certain pyrazole derivatives had IC50 values comparable to established anti-inflammatory drugs like diclofenac, suggesting that this compound may also exhibit similar effects .
Antimicrobial Activity
Pyrazole derivatives have demonstrated antimicrobial properties against various pathogens. The structural features of this compound may contribute to its effectiveness against bacterial strains due to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at the 3-position of the pyrazole ring (e.g., substituents like difluoromethyl or thiophene groups) have been associated with enhanced potency against specific targets. The presence of electron-withdrawing groups generally increases the reactivity of the compound, which can lead to improved biological outcomes .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated potential applications in:
- Anticancer Activity : Studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The difluoromethyl group enhances the binding affinity to target proteins involved in cancer progression.
- Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial and fungal strains, showing promising results that warrant further exploration.
Organic Synthesis
1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be used to construct more complex heterocyclic compounds through various chemical reactions, including cyclization and substitution.
Material Science
The compound's unique electronic properties make it suitable for applications in:
- Organic Electronics : Its potential use in organic semiconductors and photovoltaic devices is being explored due to its favorable charge transport properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial activity of difluoromethyl-substituted pyrazoles revealed that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances electrophilicity compared to the thiophen-3-yl group, which introduces aromatic sulfur and π-conjugation.
- Bioactivity Clues : Thiophene derivatives are common in CNS-active drugs, while pyridine substituents (as in ) may improve solubility and hydrogen-bonding interactions.
- Synthetic Utility : The carbaldehyde group in all compounds enables further derivatization (e.g., oxime formation in ).
Fluorinated Groups
Aryl/Thiophene Substituents
- Thiophen-3-yl : Introduces sulfur heteroatoms, enabling π-π stacking and interactions with biological targets (e.g., enzymes or receptors). Thiophene-containing compounds are prevalent in antifungal and anticancer agents.
- Pyridin-4-yl : Improves water solubility and metal-coordination capabilities, useful in catalysis or metallodrug design .
Preparation Methods
Synthesis of Difluoromethylated Pyrazole Intermediates
A prominent approach involves the use of difluoro-chloromethane or 2,2-difluoroacetyl halides as starting materials to introduce the difluoromethyl moiety. For example, a method disclosed in Chinese patent CN111362874B describes the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid via:
- Addition reaction of 2,2-difluoroacetyl halide with α,β-unsaturated esters.
- Alkaline hydrolysis to form α-difluoroacetyl intermediate carboxylic acid.
- Condensation and cyclization with methyl hydrazine in the presence of a catalyst (e.g., sodium iodide or potassium iodide).
- Recrystallization to purify the product.
This method emphasizes high yield, reduced isomer formation, and ease of purification, which are critical for preparing high-purity pyrazole derivatives with difluoromethyl groups.
Proposed Synthetic Route for 1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Based on the above, a plausible synthetic sequence is:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Preparation of difluoromethyl pyrazole core | Synthesize 1-(difluoromethyl)-1H-pyrazole intermediate via cyclization of difluoroacetyl precursors with hydrazine derivatives. |
| 2 | Halogenation at 3-position | Introduce a halogen (e.g., bromine) at the 3-position of the pyrazole ring to enable cross-coupling. |
| 3 | Cross-coupling | Couple the 3-halopyrazole with 3-thiopheneboronic acid or equivalent to install the thiophen-3-yl group. |
| 4 | Formylation at 5-position | Perform selective formylation at the 5-position of the pyrazole ring using Vilsmeier-Haack or similar reagents to obtain the carbaldehyde. |
| 5 | Purification | Purify the final compound by recrystallization or chromatography to achieve high purity. |
Detailed Research Findings and Reaction Conditions
Halogenation and Cross-Coupling
- Halogenation: Electrophilic halogenation using N-bromosuccinimide or similar reagents to selectively halogenate the 3-position.
- Cross-Coupling: Suzuki coupling with thiophen-3-ylboronic acid under Pd(0) catalysis in the presence of bases like K2CO3, in solvents such as dioxane or DMF.
- Temperature: Typically 80-110°C for coupling reactions.
- Outcome: Efficient installation of thiophene substituent with good regioselectivity.
Formylation
- Reagents: Vilsmeier-Haack reagents (POCl3 and DMF) to introduce aldehyde at 5-position.
- Conditions: Controlled temperature (0-50°C) to prevent overreaction.
- Purification: Recrystallization from alcohol/water mixtures (methanol, ethanol, or isopropanol) to enhance purity.
Summary Table of Key Reaction Parameters
| Step | Reagents/Catalysts | Solvent(s) | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Difluoromethyl pyrazole core synthesis | 2,2-difluoroacetyl halide, methyl hydrazine, Pd catalyst | Dioxane, THF, or DCM | -30°C to 120°C | >75 | Use of sodium iodide/potassium iodide catalyst improves yield |
| Halogenation (3-position) | N-bromosuccinimide or similar | DCM or chloroform | 0-25°C | 80-90 | Selective bromination |
| Cross-coupling | Pd(0) catalyst, thiophen-3-ylboronic acid, base | Dioxane, DMF | 80-110°C | 70-85 | Suzuki coupling for thiophene installation |
| Formylation (5-position) | POCl3, DMF | DMF | 0-50°C | 65-80 | Vilsmeier-Haack formylation |
| Purification | Alcohol/water mixtures | Methanol, ethanol, isopropanol | Ambient | - | Recrystallization to >99% purity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde, and how do reaction conditions impact yield?
- Methodology :
- Conventional synthesis : Start with a pyrazole scaffold and introduce substituents via nucleophilic substitution or condensation. For example, thiophen-3-yl groups can be incorporated via Suzuki-Miyaura coupling or direct cyclization .
- Non-conventional methods : Microwave-assisted reactions reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields (~80%) compared to traditional heating . Ultrasonic techniques enhance reaction efficiency by promoting better mixing and energy transfer .
- Key considerations : Optimize solvent polarity (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-coupling). Monitor by TLC or HPLC for intermediate purity .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Analyze , , and NMR to confirm substituent positions. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while thiophene protons resonate at δ 6.5–7.5 ppm .
- X-ray crystallography : Use SHELX programs for structure refinement. For example, similar pyrazole-carbaldehydes have been resolved with R-factors < 0.05, confirming planar geometry and substituent orientations .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 269.05) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in experiments?
- Methodology :
- Solubility : Test in DMSO (high solubility for biological assays) or dichloromethane (for synthetic modifications). Fluorinated groups enhance lipophilicity (logP ~2.5) but may reduce aqueous solubility .
- Stability : Conduct accelerated stability studies under varying pH (4–9) and temperatures (4°C–40°C). Aldehyde groups are prone to oxidation; store under inert atmosphere with stabilizers (e.g., BHT) .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs?
- Methodology :
- Computational analysis : Perform DFT calculations (e.g., Gaussian) to map electron density. The difluoromethyl group acts as a strong electron-withdrawing group, lowering the LUMO energy and enhancing electrophilicity at the aldehyde position .
- Experimental validation : Compare reaction rates in nucleophilic additions (e.g., with hydrazines) between fluorinated and non-fluorinated analogs. Fluorination typically increases reactivity by 2–3× .
Q. What strategies are effective for analyzing and resolving contradictory data in biological assays involving this compound?
- Methodology :
- Dose-response curves : Test across a wide concentration range (nM–μM) to identify off-target effects. For example, cytotoxicity in HL-60 cells (IC ~5 μM) may conflict with lower activity in other lines due to metabolic differences .
- Orthogonal assays : Combine MTT assays with caspase-3 activation tests (as in ) to confirm apoptosis vs. necrosis pathways .
Q. How can regioselective functionalization of the pyrazole ring be achieved for structure-activity relationship (SAR) studies?
- Methodology :
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the aldehyde during modifications at N-1 or C-3 positions .
- Cross-coupling : Employ Buchwald-Hartwig amination or Sonogashira coupling to introduce diverse substituents (e.g., alkynyl groups at C-4) while retaining the difluoromethyl-thiophene core .
Q. How can computational modeling predict the binding interactions of this compound with biological targets (e.g., kinases, GPCRs)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets like TNIK (implicated in fibrosis). The thiophene and aldehyde moieties may form π-π stacking and hydrogen bonds with active-site residues .
- MD simulations : Run 100-ns trajectories to assess binding stability. Fluorine atoms often enhance hydrophobic interactions, increasing residence time .
Key Research Gaps and Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
